N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1020057-04-8
VCID: VC2618099
InChI: InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20)
SMILES: CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

CAS No.: 1020057-04-8

Cat. No.: VC2618099

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide - 1020057-04-8

Specification

CAS No. 1020057-04-8
Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
IUPAC Name N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20)
Standard InChI Key PFHDDFNOSQBMLA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C
Canonical SMILES CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C

Introduction

Chemical Identity and Properties

Basic Identification

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an acetamide derivative characterized by specific functional groups including an amino group, methyl substituents, and a chlorophenoxy moiety. The compound is primarily identified by the following characteristics:

ParameterValue
CAS Number1020057-04-8
Molecular FormulaC₁₆H₁₇ClN₂O₂
Molecular Weight304.77 g/mol
IUPAC NameN-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
SMILES CodeCC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C
InChIInChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20)
InChIKeyPFHDDFNOSQBMLA-UHFFFAOYSA-N
PubChem Compound28306539

This compound is registered with the specific CAS number 1020057-04-8, which distinguishes it from other structurally similar compounds .

Structural Characteristics

The molecular structure of N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide features:

  • A 4-amino-2-methylphenyl group connected to an acetamide linkage

  • A 4-chloro-3-methylphenoxy group attached to the acetamide component

  • Two methyl groups: one on position 2 of the aminophenyl group and one on position 3 of the chlorophenoxy group

  • An amino group at position 4 of one phenyl ring

  • A chloro substituent at position 4 of the second phenyl ring

The structural arrangement gives the compound distinctive chemical and potentially biological properties.

Physical and Chemical Properties

The compound exhibits the following physical and chemical characteristics:

PropertyValue
Physical StateNot specified in available data
SolubilityNot specified in available data
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available
LogPNot specified in available data
Polar Surface Area (PSA)Not specified in available data

Limited experimental physical property data is available for this compound in the current scientific literature .

Synthesis and Chemical Reactivity

Synthetic Routes

  • Nucleophilic substitution reactions between 4-chloro-3-methylphenol and a haloacetate

  • Subsequent amide formation with 4-amino-2-methylaniline

The exact optimization conditions, yields, and purification protocols would require dedicated synthetic studies .

Chemical Reactivity

The reactive sites in this molecule include:

  • The amino group (-NH₂) that can undergo various transformations including acylation, alkylation, and diazotization

  • The amide linkage (-NHCO-) that provides hydrogen bonding capabilities

  • The ether linkage (-O-) that contributes to the molecule's polarity and potential interactions

These functional groups contribute to the compound's potential chemical behavior in various reaction environments.

Safety ParameterInformation
GHS PictogramsWarning hazard symbol
Hazard StatementsH315; H319; H335
Precautionary StatementsP261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
Signal WordWarning
DOT/IATA ClassificationNot classified as hazardous material for transport

These classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Related Compounds

Structural Analogues

Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including:

Compound NameCAS NumberMolecular FormulaKey Structural Difference
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide1020722-95-5C₁₆H₁₇ClN₂O₂Amino group at position 5 instead of position 4
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide1020056-29-4C₁₆H₁₇ClN₂O₂Amino group at position 3 instead of position 4
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide1020057-15-1C₁₆H₁₇ClN₂O₂Methyl group at position 2 instead of position 3 on the chlorophenoxy ring
N-(4-amino-2-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamideNot specifiedC₁₅H₁₄Cl₂N₂O₂Chloro substituent instead of methyl at position 2 of the aminophenyl ring
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamideNot specifiedC₁₉H₂₄N₂O₂Isopropyl and methyl substituents instead of chloro and methyl

These structural analogues may exhibit similar chemical properties while potentially demonstrating different biological activities based on their substitution patterns .

Functional Analogues

Functionally related compounds include:

  • N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (CAS: 307308-68-5): Contains a similar amino-methylphenoxy structure but with a different connectivity pattern

  • N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 62593-57-1): Features a similar acetamide linkage but with different substitution patterns and a methoxyethoxy group instead of a phenoxy moiety

Spectroscopic Characterization

  • IR spectroscopy: Expected absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), and C-O-C stretching (1200-1250 cm⁻¹)

  • NMR spectroscopy: Characteristic proton signals for methyl groups (δ 2.0-2.5 ppm), aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (δ 3.5-4.5 ppm), amide NH (δ 8.0-10.0 ppm), and methylene protons (δ 4.0-4.5 ppm)

  • Mass spectrometry: Expected molecular ion peak at m/z 304.77 corresponding to the molecular weight

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